molecular formula C8H13IO B12992782 8-Iodo-5-oxaspiro[3.5]nonane

8-Iodo-5-oxaspiro[3.5]nonane

Cat. No.: B12992782
M. Wt: 252.09 g/mol
InChI Key: YYOWWJSVJDZVDA-UHFFFAOYSA-N
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Description

8-Iodo-5-oxaspiro[35]nonane is a chemical compound with the molecular formula C8H13IO It is characterized by its unique spirocyclic structure, which includes a four-membered ring and a six-membered ring connected through a single oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-5-oxaspiro[3.5]nonane typically involves the use of radical chemistry. One common method includes the functionalization of C(sp3)-H bonds through hydrogen atom transfer (HAT) processes initiated by radicals. These processes can be promoted by photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-5-oxaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.

    Conditions: These reactions typically occur under controlled temperatures and may require the presence of catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with nucleophiles can yield derivatives with different functional groups attached to the spirocyclic structure .

Scientific Research Applications

8-Iodo-5-oxaspiro[3

Mechanism of Action

The mechanism of action of 8-Iodo-5-oxaspiro[3.5]nonane is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involving its spirocyclic structure. The presence of the iodine atom and the oxygen atom in the spirocyclic ring may play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Iodo-5-oxaspiro[3Its specific structure allows for unique interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

8-iodo-5-oxaspiro[3.5]nonane

InChI

InChI=1S/C8H13IO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6H2

InChI Key

YYOWWJSVJDZVDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)I

Origin of Product

United States

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